molecular formula C18H14N6O2 B10754930 Pyrazolo[1,5-b]pyridazine deriv. 27

Pyrazolo[1,5-b]pyridazine deriv. 27

Cat. No.: B10754930
M. Wt: 346.3 g/mol
InChI Key: WIIIHAKKVLVGJX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

GW806290X undergoes various chemical reactions, primarily involving its interaction with biological targets. The compound is known to inhibit the phosphorylation of specific substrates by GSK-3. This inhibition can be studied through various biochemical assays that measure the phosphorylation status of target proteins. Common reagents used in these reactions include adenosine triphosphate (ATP) and specific antibodies that recognize phosphorylated epitopes .

Scientific Research Applications

GW806290X has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a tool compound to study the role of GSK-3 in various biochemical pathways. In biology and medicine, GW806290X is used to investigate the therapeutic potential of GSK-3 inhibition in diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has shown promise in preclinical studies for its ability to modulate cellular processes and improve disease outcomes .

Mechanism of Action

The mechanism of action of GW806290X involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. By inhibiting GSK-3, GW806290X prevents the phosphorylation of downstream substrates, thereby modulating signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models and neuroprotection in models of neurodegenerative diseases .

Comparison with Similar Compounds

GW806290X is one of several GSK-3 inhibitors that have been developed for research and therapeutic purposes. Similar compounds include CHIR99021, AR-A014418, and SB216763. Compared to these inhibitors, GW806290X is unique in its specific binding affinity and selectivity for GSK-3. This selectivity makes it a valuable tool for studying the precise role of GSK-3 in various biological contexts .

References

Properties

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C18H14N6O2/c1-2-15-13(11-21-24(15)20-6-1)14-5-7-19-18(23-14)22-12-3-4-16-17(10-12)26-9-8-25-16/h1-7,10-11H,8-9H2,(H,19,22,23)

InChI Key

WIIIHAKKVLVGJX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4

Origin of Product

United States

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